[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate
Description
The compound belongs to a class of organic compounds known for their complex molecular structures and potential for diverse chemical reactions and applications. These molecules often contain multiple functional groups, including nitro, benzoyl, and trifluoroacetyl groups, which contribute to their unique physical and chemical properties.
Synthesis Analysis
Synthesis of complex molecules like this often involves multi-step reactions, starting from simpler precursors. Techniques such as esterification, nitration, and cyclization are commonly employed. For example, the synthesis of similar nitrobenzoate derivatives involves acyl chlorination, condensation, and cyclization steps to achieve the desired structure (Zhang Jianting et al., 2009).
Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods help determine the arrangement of atoms within the molecule and the configuration of its functional groups. For instance, hydrogen-bonded arrangements and polarized molecular structures are common in nitrobenzoate compounds, influencing their reactivity and physical properties (J. Portilla et al., 2007).
Chemical Reactions and Properties
The chemical behavior of these compounds is significantly influenced by their functional groups. They can undergo various chemical reactions, including hydrogenation, nitration, and functional group transformations. For example, the reactivity towards nucleophilic substitution or reduction is a key property explored for synthesizing related compounds with potential biological activities (V. Sareen et al., 2007).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of these compounds in different environments. These properties are determined by the molecular structure and the nature of intermolecular interactions. For related compounds, hydrogen bonding plays a significant role in their solid-state arrangement and solubility (A. M. Shestopalov et al., 2003).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the electron distribution within the molecule and the presence of specific functional groups. Studies on similar compounds often focus on their potential as intermediates in organic synthesis or their reactivity under different conditions (Yin Du-lin, 2007).
Scientific Research Applications
Analytical and Degradation Studies
LC-MS/MS Study of Degradation Processes The degradation processes of related compounds, such as nitisinone, have been studied using liquid chromatography coupled with mass spectrometry (LC-MS/MS). Such studies focus on determining stability, identifying degradation products, and understanding their stability under various conditions. This methodology could be applicable for studying the stability and degradation pathways of “6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate,” especially considering its complex structure that may lead to various degradation products under different environmental conditions (Barchańska et al., 2019).
Photosensitive Protecting Groups
Use in Synthetic Chemistry Photosensitive protecting groups, including 2-nitrobenzyl and 3-nitrophenyl groups, have shown promise in synthetic chemistry for their ability to be removed under specific light conditions. This approach could be relevant for the synthesis or modification of the queried compound, especially if its synthesis involves steps that could benefit from light-sensitive deprotection mechanisms (Amit et al., 1974).
Antioxidant Activity Analysis
Determining Antioxidant Activity Research into determining the antioxidant activity of compounds suggests various assays that could be applied to “6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate” to evaluate its potential as an antioxidant. These include ORAC, HORAC, TRAP, and FRAP assays, among others. Such evaluations could provide insights into the compound’s ability to act as an antioxidant, which is valuable in pharmaceutical and food science research (Munteanu & Apetrei, 2021).
Advanced Oxidation Processes
Degradation by Advanced Oxidation Processes (AOPs) Advanced Oxidation Processes (AOPs) are used for the degradation of various compounds in environmental studies. Understanding how “6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate” responds to AOPs could provide insights into its environmental fate, degradation pathways, and potential environmental impacts (Qutob et al., 2022).
properties
IUPAC Name |
[6-methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O10/c1-11-18(38-20(30)13-4-8-15(9-5-13)28(34)35)16(26-21(31)22(23,24)25)10-17(36-11)37-19(29)12-2-6-14(7-3-12)27(32)33/h2-9,11,16-18H,10H2,1H3,(H,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUSXTJFSNEHDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(F)(F)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967016 | |
Record name | 2,3,6-Trideoxy-1,4-bis-O-(4-nitrobenzoyl)-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate | |
CAS RN |
70629-80-0, 52583-22-9 | |
Record name | NSC302646 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC200683 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,6-Trideoxy-1,4-bis-O-(4-nitrobenzoyl)-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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